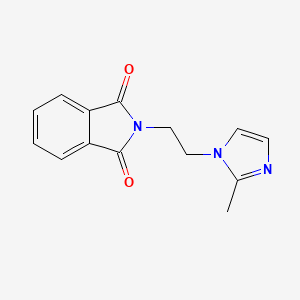

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione is a hybrid heterocyclic compound featuring an isoindoline-1,3-dione core linked to a 2-methylimidazole moiety via an ethyl spacer.

Propriétés

IUPAC Name |

2-[2-(2-methylimidazol-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-10-15-6-7-16(10)8-9-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKVPVDNBHRYDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858512-76-2 | |

| Record name | 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of isoindoline-1,3-dione with a suitable imidazole derivative. One common method involves the reaction of isoindoline-1,3-dione with 2-(2-Methyl-1H-imidazol-1-yl)ethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Deprotection to Free Amines

The isoindoline-1,3-dione moiety serves as a protective group for primary amines. Treatment with hydrazine (NH₂NH₂) in isopropanol removes the phthalimide group via the Ing–Manske procedure, yielding a free aminoethylimidazole derivative .

Deprotection Protocol

| Starting Material | Reagents | Yield |

|---|---|---|

| Phthalimide derivative | NH₂NH₂, isopropanol | 82% |

This reaction is critical for generating intermediates used in peptide coupling and drug discovery .

Oxidation Reactions

The compound undergoes oxidation with chromic acid (H₂CrO₄) in acetic acid, followed by neutralization with sodium hydroxide. This reaction modifies the imidazole or phthalimide ring systems, though specific oxidation sites depend on substituents .

Oxidation Conditions

| Oxidizing Agent | Workup |

|---|---|

| Chromic acid in acetic acid | Neutralization (NaOH), extraction (CH₂Cl₂) |

The product is isolated via crystallization from ether .

Cycloaddition and Functionalization

In the presence of tetraynes and oxygen, methylimidazole-substituted phthalimides participate in hexadehydro-Diels–Alder (HDDA) reactions . These domino reactions form tricyclic isoindole-1,3-diones with three new C–C bonds and two Caryl–O bonds .

Key Features of HDDA Reactions

- Catalyst-free : Proceeds without metals or bases.

- Substrate Scope : Tolerates electron-donating (e.g., methyl, propyl) and electron-withdrawing (e.g., fluoro) groups.

- Yields : 78–89% for tricyclic products .

Structural Characterization

The compound’s structure is confirmed via:

Applications De Recherche Scientifique

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety can interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

Key Compounds:

2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione ()

- Structure : Incorporates a diphenylimidazole ring attached to the isoindoline-dione core via a phenyl group.

- Impact of Substituents : Electron-withdrawing groups (e.g., fluoro, methyl) on the aromatic ring enhance antimicrobial activity by modulating electron density .

- Synthesis : Cyclization of benzil derivatives with phthalic anhydride under reflux conditions (yields: 36–95%) .

2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compound 16, )

- Structure : Features a 2-methylimidazole directly linked to the isoindoline-dione via a phenyl group.

- Key Data : Melting point 215–217°C; IR peaks at 1781 and 1704 cm⁻¹ (C=O stretching); MS m/z 303 (M⁺) .

2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (Compound 17a, ) Structure: Contains a phenylhydrazone moiety attached to the ethyl side chain. Key Data: Yield 49%; IR peaks at 3355 cm⁻¹ (NH) and 1783/1711 cm⁻¹ (C=O); MS m/z 355 (M⁺) .

2-(2-(1H-Imidazol-1-yl)ethyl)isoindoline-1,3-dione (Compound 11, ) Structure: Lacks the 2-methyl group on the imidazole compared to the target compound. Synthesis: Prepared as a precursor for aminoethylimidazole derivatives via phthalimide alkylation .

Activité Biologique

2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione, also known by its CAS number 701899-63-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antiviral, antibacterial, and anticancer activities.

- Molecular Formula : C₁₄H₁₃N₃O₂

- Molecular Weight : 255.27 g/mol

- CAS Number : 701899-63-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its potential as an antiviral agent and its effects on different cell lines.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of imidazole have shown effectiveness against several viruses:

- Mechanism of Action : Many imidazole derivatives function as inhibitors of enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .

- Case Study : A related compound demonstrated an IC₅₀ value of 0.26 μM against dengue virus (DENV), indicating strong antiviral potential .

Antibacterial Activity

The isoindoline derivatives have been evaluated for their antibacterial properties:

- Study Findings : In a study assessing various isoindoline derivatives, one compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 μg/mL .

Anticancer Activity

There is emerging evidence suggesting that isoindoline compounds may possess anticancer properties:

- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of specific pathways.

- Research Findings : In vitro studies have shown that certain isoindoline derivatives can inhibit the growth of cancer cell lines, with reported IC₅₀ values in the low micromolar range .

Data Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione?

The compound is typically synthesized via condensation reactions. For example, derivatives of isoindoline-1,3-dione can be prepared by reacting phthalic anhydride analogs with imidazole-containing amines under reflux in glacial acetic acid. Reaction optimization includes adjusting solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., Fe/HCl) to improve yields. Characterization involves melting point analysis, TLC (Rf values), and spectroscopic methods like NMR and NMR .

Q. How is the purity and structural integrity of the compound confirmed?

Purity is assessed via melting point consistency, thin-layer chromatography (TLC) with hexane:ethyl acetate solvent systems (e.g., Rf = 0.77 for related compounds), and elemental analysis (C, H, N). Structural confirmation relies on NMR (e.g., δ 3.71 ppm for methoxy groups) and NMR to verify aromatic and carbonyl signals. IR spectroscopy identifies functional groups like C=O (∼1700 cm) and N-H stretches .

Q. What are the key spectral markers for distinguishing tautomeric forms in related compounds?

Tautomerism (e.g., in substituted benzimidazoles) is resolved by analyzing splitting patterns in NMR. For instance, tautomeric mixtures show broad singlet peaks for exchangeable protons (e.g., NH at δ 11.78 ppm). Complementary techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS) can resolve ambiguities .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Discrepancies in NMR or IR data may arise from tautomerism, residual solvents, or impurities. Cross-validate using:

- X-ray crystallography : Resolve absolute configuration, as demonstrated in ethanol solvates of imidazole derivatives .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) to rule out byproducts.

- Dynamic NMR : Detect slow-exchange tautomers in temperature-variable studies .

Q. What strategies optimize multi-step synthesis yields for isoindoline-1,3-dione derivatives?

- One-pot reactions : Reduce intermediate isolation steps, as shown in the synthesis of bis-phthalate derivatives .

- Catalyst screening : Fe/HCl systems enhance nitro-group reductions in imidazole intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency in aryl-thiazole couplings .

Q. How can bioactivity against microbial targets be systematically evaluated?

- In vitro assays : Measure minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Compounds with electron-withdrawing groups (e.g., -F, -Br) show enhanced activity due to increased electrophilicity .

- Docking studies : Analyze binding poses (e.g., with α-glucosidase) using software like AutoDock. The isoindoline-dione moiety often occupies hydrophobic pockets, while imidazole groups form hydrogen bonds .

Q. What methodologies assess environmental stability and degradation pathways?

- Abiotic studies : Expose the compound to UV light, varying pH, and redox conditions. Monitor degradation via LC-MS to identify metabolites (e.g., hydrolyzed phthalimide derivatives) .

- Biotic studies : Use microbial consortia to evaluate biodegradation rates. Track CO evolution or enzymatic activity (e.g., esterases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.